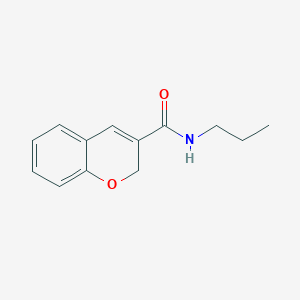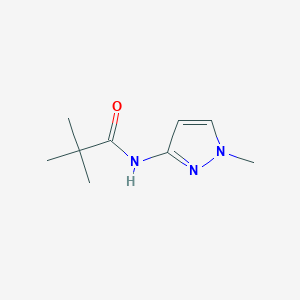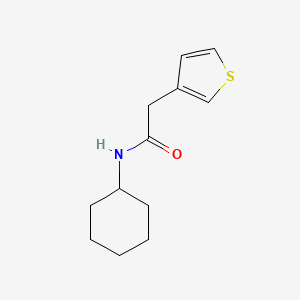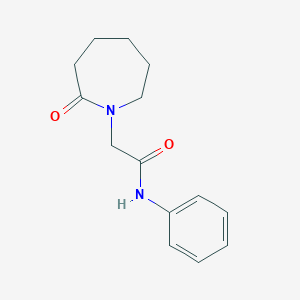
N-(4-methylsulfanylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylsulfanylphenyl)propanamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that is structurally similar to MDMA and other amphetamines. It was initially developed as a potential antidepressant and anxiolytic drug in the 1990s but was later banned due to its potential for abuse and toxicity. In recent years, there has been renewed interest in 4-MTA due to its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-MTA is not fully understood, but it is believed to act primarily as a serotonin releaser and reuptake inhibitor. It also has some affinity for dopamine and norepinephrine receptors. The net effect of these actions is an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to mood elevation, increased energy, and decreased anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to mood elevation, increased energy, and decreased anxiety. However, 4-MTA has been shown to be less potent than other amphetamines in terms of its effects on these neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MTA in laboratory experiments is its unique pharmacological profile, which makes it a useful tool for studying serotonin neurotransmission and related processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-MTA is a controlled substance in many countries and may be difficult to obtain legally. In addition, it has been shown to be toxic in some animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying serotonin neurotransmission and related processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-MTA.
Métodos De Síntesis
The synthesis of 4-MTA involves the reaction of 4-methylthiophenol with 1-bromo-3-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by recrystallization or chromatography. The synthesis of 4-MTA is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-MTA has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and neuroprotective agent. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 4-MTA has been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin neurotransmission.
Propiedades
IUPAC Name |
N-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUJHHNEXDURNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfanylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)

